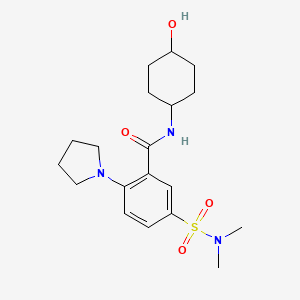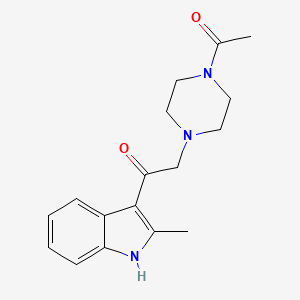![molecular formula C20H22N2O2 B7636905 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine, also known as MMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.
Mecanismo De Acción
The exact mechanism of action of 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor, which is known to play a crucial role in various cellular processes. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been shown to enhance the activity of the sigma-1 receptor, leading to the activation of downstream signaling pathways that result in the modulation of various cellular functions.
Biochemical and Physiological Effects:
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and analgesic properties. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhance the production of anti-inflammatory cytokines, such as IL-10. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has also been shown to protect neurons from oxidative stress and prevent neuronal death in various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine is also relatively easy to synthesize, which makes it a readily available compound for research purposes. However, 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has some limitations, including its low water solubility, which can make it difficult to use in aqueous-based assays. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cells. Further research is needed to fully understand the mechanism of action of 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been shown to have a high affinity for the sigma-1 receptor and has various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and analgesic properties. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low water solubility and short half-life. Further research is needed to fully understand the potential applications of 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine in various scientific research fields.
Métodos De Síntesis
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2,6-dimethyl aniline to form the intermediate Schiff base, which is then reduced using sodium borohydride to obtain the final product, 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine. The synthesis method has been optimized to achieve high yields and purity of 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine.
Aplicaciones Científicas De Investigación
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been shown to have a high affinity for the sigma-1 receptor, which is involved in modulating various cellular functions, including calcium signaling, protein folding, and apoptosis. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has also been shown to have a potent anti-inflammatory effect, which makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-10-20(18-12-17(24-4)8-9-19(18)21-14)22(2)13-15-6-5-7-16(11-15)23-3/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXUQNGEFCEITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N(C)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)

![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)
![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)